5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole

CAS No.: 932033-65-3

Cat. No.: VC14860018

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932033-65-3 |

|---|---|

| Molecular Formula | C19H19NO5 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C19H19NO5/c1-21-14-7-5-12(6-8-14)18-15(11-20-25-18)13-9-16(22-2)19(24-4)17(10-13)23-3/h5-11H,1-4H3 |

| Standard InChI Key | SDEVLRKDBBUKIA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=NO2)C3=CC(=C(C(=C3)OC)OC)OC |

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity

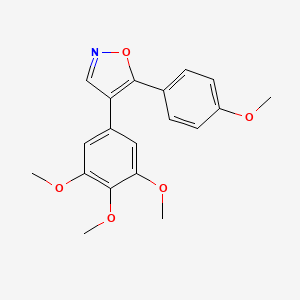

The compound has the molecular formula C₁₉H₁₉NO₅ and a molecular weight of 341.4 g/mol. Its IUPAC name is 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole, with the CAS registry number 932033-65-3. The structure features a central isoxazole ring substituted with a 4-methoxyphenyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 4 (Figure 1).

Key Structural Features:

-

Methoxy groups: Enhance solubility and modulate electronic properties, influencing receptor binding .

-

Aromatic systems: The phenyl and isoxazole rings contribute to π-π stacking interactions, critical for biological activity .

Synthesis and Characterization

Synthetic Methodologies

The compound is typically synthesized via 1,3-dipolar cycloaddition or cyclocondensation reactions. A common approach involves:

-

Chalcone intermediate formation: Condensation of 4-methoxyacetophenone with 3,4,5-trimethoxybenzaldehyde under basic conditions .

-

Cyclocondensation: Reaction of the chalcone with hydroxylamine hydrochloride in acidic media, followed by base-induced cyclization .

-

Step 1: Chalcone (1 eq) and hydroxylamine hydrochloride (1.2 eq) are refluxed in methanol with HCl.

-

Step 2: Sodium hydroxide is added to promote cyclization via an E1CB mechanism, yielding the isoxazole.

Analytical Characterization

-

¹H/¹³C NMR: Key signals include methoxy singlets (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.6 ppm) .

-

IR Spectroscopy: Absence of carbonyl peaks (1700 cm⁻¹) confirms chalcone conversion; isoxazole C-O stretches appear at 1173 cm⁻¹ .

-

Mass Spectrometry: Molecular ion peak at m/z 341.4 (M⁺).

Pharmacological Activities

Cytostatic and Antitumor Effects

The compound exhibits potent cytostatic activity against human tumor cell lines:

Mechanistic studies suggest tubulin polymerization inhibition, disrupting microtubule dynamics and inducing G2/M phase arrest . Comparative analyses indicate superior activity to combretastatin A-4 analogs .

Structure-Activity Relationships (SAR)

-

Methoxy substitutions: The 3,4,5-trimethoxyphenyl group enhances tubulin binding affinity, while the 4-methoxyphenyl moiety improves solubility .

-

Isoxazole core: The heterocyclic ring serves as a rigid scaffold, optimizing spatial alignment with biological targets .

| Compound | Substituents | IC₅₀ (A549) |

|---|---|---|

| 5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole | R₁ = 4-OMe, R₂ = 3,4,5-OMe | 0.09 µM |

| 3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-isoxazole | R₁ = 3,4,5-OMe, R₂ = 4-OMe | 0.06 µM |

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s tubulin-targeting activity positions it as a lead for antimitotic agents . Preclinical studies highlight synergy with paclitaxel, reducing metastatic potential in vivo .

Immunomodulation

Isoxazole derivatives regulate immune functions, including TNF-α suppression and IL-10 modulation, suggesting utility in autoimmune disease therapy .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume